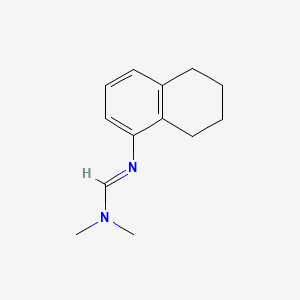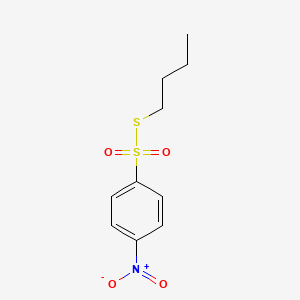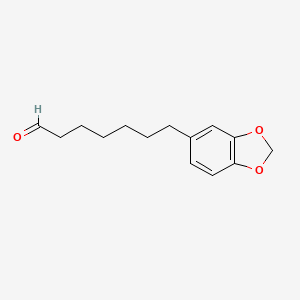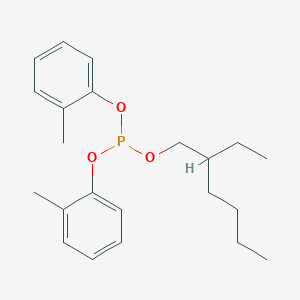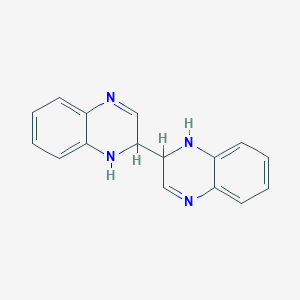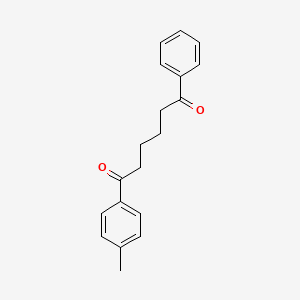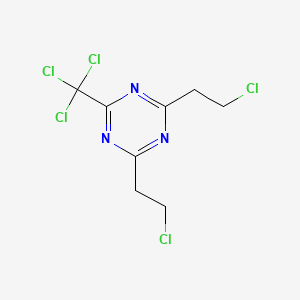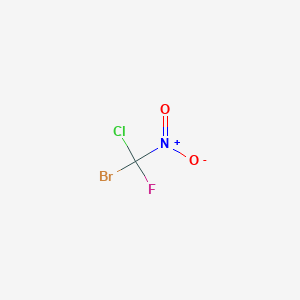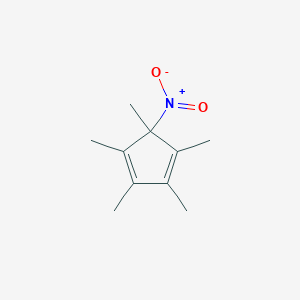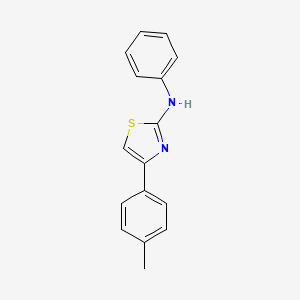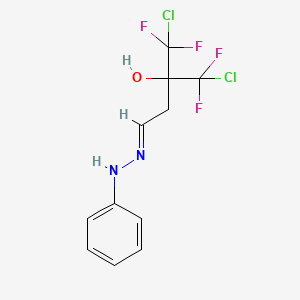![molecular formula C13H16O4 B14340119 3-[4-(2-Hydroxy-2-methylpropanoyl)phenyl]propanoic acid CAS No. 106797-56-2](/img/structure/B14340119.png)
3-[4-(2-Hydroxy-2-methylpropanoyl)phenyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(2-Hydroxy-2-methylpropanoyl)phenyl]propanoic acid is a chemical compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol . . This compound is a derivative of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Hydroxy-2-methylpropanoyl)phenyl]propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-isobutylacetophenone with a suitable oxidizing agent to introduce the hydroxyl group at the alpha position . The reaction conditions typically involve the use of solvents such as methanol or ethanol and catalysts like sodium hydroxide or potassium hydroxide .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The key steps include the oxidation of 4-isobutylacetophenone and subsequent purification through crystallization or distillation . The use of advanced technologies such as high-performance liquid chromatography (HPLC) ensures the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(2-Hydroxy-2-methylpropanoyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Aplicaciones Científicas De Investigación
3-[4-(2-Hydroxy-2-methylpropanoyl)phenyl]propanoic acid has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its potential anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in the treatment of inflammatory conditions.
Industry: Utilized in the quality control of pharmaceutical products.
Mecanismo De Acción
The mechanism of action of 3-[4-(2-Hydroxy-2-methylpropanoyl)phenyl]propanoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the synthesis of prostaglandins . By inhibiting COX enzymes, this compound reduces the production of prostaglandins, leading to decreased inflammation and pain . The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade .
Comparación Con Compuestos Similares
Similar Compounds
Ibuprofen: A widely used NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: Another NSAID with a similar mechanism of action but different pharmacokinetic properties.
Ketoprofen: An NSAID with similar therapeutic effects but different chemical structure.
Uniqueness
3-[4-(2-Hydroxy-2-methylpropanoyl)phenyl]propanoic acid is unique due to its specific hydroxyl group at the alpha position, which may contribute to its distinct pharmacological properties . This structural feature differentiates it from other NSAIDs and may influence its efficacy and safety profile .
Propiedades
Número CAS |
106797-56-2 |
|---|---|
Fórmula molecular |
C13H16O4 |
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
3-[4-(2-hydroxy-2-methylpropanoyl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H16O4/c1-13(2,17)12(16)10-6-3-9(4-7-10)5-8-11(14)15/h3-4,6-7,17H,5,8H2,1-2H3,(H,14,15) |
Clave InChI |
WNFYJWMBXGASPC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)C1=CC=C(C=C1)CCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{3-[(Cyclohex-1-en-1-yl)oxy]propane-1-sulfonyl}-4-nitrobenzene](/img/structure/B14340042.png)
